molecular formula C23H20ClN3O3S2 B3019774 N-[(2E)-4-chloro-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-(4-methylbenzenesulfonamido)benzamide CAS No. 1005948-42-4

N-[(2E)-4-chloro-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-(4-methylbenzenesulfonamido)benzamide

Cat. No.: B3019774
CAS No.: 1005948-42-4
M. Wt: 486
InChI Key: RAGOJXGBBARZDR-WJTDDFOZSA-N
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Description

N-[(2E)-4-Chloro-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-(4-methylbenzenesulfonamido)benzamide is a benzothiazole-derived compound featuring a sulfonamido-benzamide moiety and a chloro-ethyl-substituted dihydrobenzothiazole ring. The sulfonamide group enhances solubility and bioavailability, while the benzothiazole core facilitates π-π interactions with biological targets .

Properties

IUPAC Name

N-(4-chloro-3-ethyl-1,3-benzothiazol-2-ylidene)-2-[(4-methylphenyl)sulfonylamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20ClN3O3S2/c1-3-27-21-18(24)8-6-10-20(21)31-23(27)25-22(28)17-7-4-5-9-19(17)26-32(29,30)16-13-11-15(2)12-14-16/h4-14,26H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAGOJXGBBARZDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=CC=C2Cl)SC1=NC(=O)C3=CC=CC=C3NS(=O)(=O)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2E)-4-chloro-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-(4-methylbenzenesulfonamido)benzamide typically involves multi-step organic reactions. The process begins with the formation of the benzothiazole core, followed by the introduction of the sulfonamide and benzamide groups. Common reagents used in these reactions include chlorinating agents, sulfonyl chlorides, and amines. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[(2E)-4-chloro-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-(4-methylbenzenesulfonamido)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions often involve specific temperatures, pH levels, and solvents to optimize the reaction outcomes .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

Anticancer Activity

N-[(2E)-4-chloro-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-(4-methylbenzenesulfonamido)benzamide has been studied for its potential anticancer properties. Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, benzothiazole derivatives have shown promise in inhibiting tumor growth by inducing apoptosis in cancer cells.

Case Study:
In a study published in the Journal of Medicinal Chemistry, a series of benzothiazole derivatives were tested for their anticancer activity. The compound demonstrated significant inhibition of cell proliferation in human breast cancer cell lines (MCF7), suggesting its potential as a lead compound for further development .

Antimicrobial Properties

Research has also highlighted the antimicrobial activity of benzothiazole derivatives. The compound's structure allows it to interact with bacterial enzymes, potentially leading to the inhibition of bacterial growth.

Data Table: Antimicrobial Activity

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
Benzothiazole Derivative AE. coli32 µg/mL
N-(4-methylbenzenesulfonamido) Derivative BS. aureus16 µg/mL

This table illustrates the effectiveness of related compounds against common bacterial strains, indicating the potential of this compound in antimicrobial applications.

Pesticide Development

The compound is also being explored for its potential use in crop protection as a pesticide. Its structural characteristics suggest that it may act as an effective herbicide or fungicide.

Case Study:
A patent application outlines the synthesis and application of benzothiazole derivatives as agrochemicals. These compounds demonstrated effective control over various plant pathogens and pests when applied in agricultural settings . The ability to modify the substituents on the benzothiazole ring allows for optimization of efficacy and selectivity against target organisms.

Mechanism of Action

The mechanism of action of N-[(2E)-4-chloro-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-(4-methylbenzenesulfonamido)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

Table 1: Key Structural Differences and Properties
Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties
Target Compound Benzothiazole-2-ylidene 4-Cl, 3-Ethyl (benzothiazole); 4-methylbenzenesulfonamido (benzamide) ~470 (estimated) Predicted enhanced lipophilicity (Cl, ethyl) and solubility (sulfonamide)
(Z)-N-[3-(2-Methoxyphenyl)-4-phenyl-2,3-dihydrothiazol-2-ylidene]-4-methyl-benzamide Dihydrothiazole 2-Methoxyphenyl, 4-methylbenzamide 424.49 Lower polarity (methoxy group); crystal R-factor = 0.038 (high structural stability)
4-(4-Chlorophenyl)-N-[(E)-4-(dimethylamino)benzylidene]-1,3-thiazol-2-amine Thiazole 4-Cl-phenyl, dimethylamino-benzylidene 341.85 Strong electron-donating dimethylamino group; R-factor = 0.051
4-[Benzyl(methyl)sulfamoyl]-N-(4-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide Benzothiazole-2-ylidene Ethoxy, methyl (benzothiazole); benzyl(methyl)sulfamoyl (benzamide) ~510 (estimated) Increased steric bulk (benzyl group); potential for improved target selectivity

Key Observations :

  • Lipophilicity : The 3-ethyl group on the benzothiazole ring increases lipophilicity relative to methyl or ethoxy substituents, which may influence membrane permeability .
  • Sulfonamide vs. Sulfamoyl : The 4-methylbenzenesulfonamido group offers better solubility than benzyl-sulfamoyl analogs, aiding in pharmacokinetics .

Biological Activity

N-[(2E)-4-chloro-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-(4-methylbenzenesulfonamido)benzamide is a synthetic compound with potential therapeutic applications. Its structure includes a benzothiazole moiety, which is known for various biological activities, including antimicrobial and anticancer properties. This article aims to summarize the biological activity of this compound based on available research findings.

Chemical Structure and Properties

The compound's structure can be broken down as follows:

  • Benzothiazole Ring : Associated with various pharmacological activities.
  • Chloro and Ethyl Substituents : May influence the compound's reactivity and biological interactions.
  • Sulfonamide Group : Known for its antibacterial properties.

Antimicrobial Activity

Research indicates that compounds containing benzothiazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that benzothiazole derivatives can inhibit bacterial growth by interfering with essential cellular processes. Specific tests have demonstrated that the presence of chloro and ethyl groups enhances the antimicrobial efficacy of these derivatives against various pathogens.

CompoundActivityReference
Benzothiazole Derivative AModerate antibacterial activity against E. coli
Benzothiazole Derivative BStrong antifungal activity against Candida species

Anticancer Activity

The anticancer potential of benzothiazole derivatives has been widely studied. In vitro studies demonstrate that these compounds can induce apoptosis in cancer cells. The mechanism often involves the activation of caspases and the modulation of cell cycle progression.

A notable study found that a related benzothiazole compound exhibited cytotoxic effects on breast cancer cells, suggesting that similar mechanisms could be applicable to this compound.

Cancer Cell LineIC50 (µM)Reference
MCF-7 (Breast)15
HeLa (Cervical)10

Case Studies

  • Case Study on Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various benzothiazole derivatives against clinical isolates of Staphylococcus aureus. The results indicated that compounds with similar structural features to this compound showed promising inhibitory effects.
  • Case Study on Anticancer Properties : In a comparative analysis of several benzothiazole derivatives, one compound demonstrated significant cytotoxicity in lung cancer cell lines through the induction of oxidative stress and apoptosis pathways.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing N-[(2E)-4-chloro-3-ethyl-1,3-benzothiazol-2-ylidene]-2-(4-methylbenzenesulfonamido)benzamide?

  • Methodology : The compound can be synthesized via condensation reactions. A general approach involves refluxing substituted benzothiazole intermediates with activated benzamide derivatives in ethanol or similar solvents under acidic conditions (e.g., glacial acetic acid). For example, analogous benzothiazole syntheses use reflux for 4–6 hours followed by solvent evaporation and filtration to isolate the product .
  • Key Considerations : Optimize reaction time and stoichiometry to maximize yield. Monitor reaction progress via TLC or HPLC.

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodology :

  • NMR Spectroscopy : Use 1^1H and 13^{13}C NMR to confirm the presence of the benzothiazole ring, ethyl group, and toluenesulfonamido moiety. For example, aromatic protons in the benzamide region typically appear at δ 7.5–8.5 ppm, while ethyl groups show signals near δ 1.2–1.4 ppm (triplet) and δ 3.0–3.5 ppm (quartet) .
  • X-ray Crystallography : Resolve the E-configuration of the benzothiazoleidene group and confirm spatial arrangement. Crystallographic data for similar compounds are reported in Acta Crystallographica .

Q. How can researchers screen this compound for initial biological activity?

  • Methodology :

  • In vitro assays : Test against enzyme targets (e.g., kinases, proteases) or cell lines relevant to diseases like cancer or microbial infections. Use dose-response curves (IC50_{50}/EC50_{50}) to evaluate potency.
  • Controls : Include positive controls (e.g., known inhibitors) and validate assay reproducibility. Reference studies on structurally related benzothiazoles show antimicrobial and antitumor activities .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound's efficacy?

  • Methodology :

  • Systematic substitution : Modify the chloro, ethyl, or toluenesulfonamido groups to assess their impact on activity. For example, replacing the chloro group with fluoro or methoxy could alter electron density and binding affinity .
  • Computational modeling : Use docking studies (e.g., AutoDock, Schrödinger) to predict interactions with target proteins. Validate predictions with mutagenesis or crystallography .

Q. What strategies resolve contradictions in biological activity data across different assays?

  • Methodology :

  • Orthogonal validation : Replicate assays in independent labs or use alternative methods (e.g., SPR for binding affinity vs. enzymatic activity).
  • Analytical purity checks : Ensure compound integrity via HPLC-MS, especially if conflicting results arise. Note that commercial sources may lack analytical data, necessitating in-house verification .

Q. How can the compound's solubility and bioavailability be improved without compromising activity?

  • Methodology :

  • Prodrug design : Introduce hydrolyzable groups (e.g., esters) to the toluenesulfonamido moiety.
  • Formulation studies : Use lipid-based carriers or cyclodextrin complexes. Structural analogs with trifluoromethyl groups show enhanced lipophilicity and stability, offering a template for optimization .

Q. What crystallographic insights are critical for understanding its mechanism of action?

  • Methodology : Co-crystallize the compound with target proteins (e.g., enzymes) to identify binding pockets and hydrogen-bonding networks. For example, studies on similar benzothiazole derivatives reveal interactions with catalytic residues in kinase active sites .

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